8-chloro-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the pyrroloquinoline family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the reaction of pyrrolo[3,2,1-ij]quinoline-1,2-dione with chlorinating agents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) . The reaction conditions often require stirring at room temperature until the starting material is completely converted, as monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-chloro-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol, methanol, or dichloromethane (DCM) and may require heating or cooling to specific temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrroloquinoline derivatives.
Scientific Research Applications
8-chloro-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-chloro-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. For instance, as an anticoagulant, it inhibits blood coagulation factors Xa and XIa, which play crucial roles in the blood clotting cascade . The compound’s structure allows it to bind to these factors, thereby preventing their activity and reducing blood clot formation.
Comparison with Similar Compounds
Similar Compounds
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline: This compound shares the core pyrroloquinoline structure but lacks the chlorine and trimethyl groups.
8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Similar in structure but with a methoxy group instead of a chlorine atom.
Uniqueness
8-chloro-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and trimethyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H14ClNO2 |
---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
6-chloro-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione |
InChI |
InChI=1S/C14H14ClNO2/c1-7-6-14(2,3)16-11-9(7)4-8(15)5-10(11)12(17)13(16)18/h4-5,7H,6H2,1-3H3 |
InChI Key |
AFBZTLNDRGTQPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=O)C2=O)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.